Rhodirubin A

Description

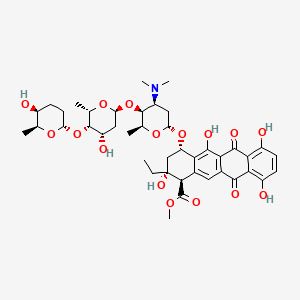

Rhodirubin A (CAS No. 64253-73-2) is an anthracycline-class antibiotic with the molecular formula C₄₂H₅₅NO₁₆ and a molecular weight of 829.98 g/mol . It is structurally characterized by a tetracyclic aglycone core linked to a sugar moiety, a common feature among anthracyclines that facilitates DNA intercalation and inhibition of topoisomerase II .

Properties

CAS No. |

64253-73-2 |

|---|---|

Molecular Formula |

C42H55NO16 |

Molecular Weight |

829.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |

InChI Key |

WGXOAYYFWFRVSV-JEGHDPRDSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodirubin A is primarily produced through microbial fermentation. The fermentation process involves cultivating the Rhodirubin-producing strains of Streptomyces under controlled conditions. The specific conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Rhodirubin A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the anthracycline structure, potentially altering its biological activity.

Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Rhodirubin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical properties and reactions of anthracycline glycosides.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell biology.

Medicine: Explored for its antitumor properties and potential use in cancer therapy. This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

Rhodirubin A exerts its effects primarily through its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Rhodirubin A shares significant structural homology with other anthracycline antibiotics, as shown in Table 1 .

Table 1: Molecular and Structural Properties of this compound and Analogues

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Similarity to this compound |

|---|---|---|---|---|---|---|

| This compound | 64253-73-2 | C₄₂H₅₅NO₁₆ | 829.98 | Tetracyclic aglycone | Amino sugar, hydroxyl groups | — |

| Auramycin F | N/A | C₄₁H₅₃NO₁₅ | 798.87 | Tetracyclic aglycone | Deoxy sugar, ketone | 99.17% |

| Aclacinomycin B | 57576-44-0 | C₄₂H₅₅NO₁₅ | 814.89 | Tetracyclic aglycone | Rhamnose, acetyl group | 95.60% |

| Rhodirubin B | N/A | C₃₉H₅₁NO₁₄ | 635.54 | Tetracyclic aglycone | Lacks amino sugar | 89.30% |

| Epelmycin A | N/A | C₄₀H₅₀NO₁₄ | 789.82 | Tetracyclic aglycone | Methyl ester, unsaturated bond | 87.90% |

Key Observations :

- Auramycin F shows the highest structural similarity (99.17%) but lacks the amino sugar moiety, which may reduce DNA-binding affinity compared to this compound .

- Rhodirubin B lacks the amino sugar, resulting in a lower molecular weight and altered toxicity profile (intramuscular LD₅₀: 120 mg/kg) .

Key Observations :

Functional and Pharmacological Differences

- DNA Binding Efficiency: this compound’s amino sugar enhances DNA intercalation, outperforming Auramycin F in topoisomerase II inhibition .

- Antimicrobial Spectrum: Aclacinomycin B targets Gram-positive bacteria, while this compound exhibits broader activity against resistant strains .

- Thermal Stability : this compound’s decomposition at lower temperatures (≈150°C) compared to Rhodium(II) Acetate (≈300°C) limits its industrial utility .

Biological Activity

Rhodirubin A is a naturally occurring compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a type of rhododendron-derived compound, classified within the broader category of natural products known for their medicinal properties. Its structure is characterized by unique functional groups that contribute to its biological activity.

Pharmacological Activities

This compound exhibits a range of pharmacological activities, which can be summarized in the following categories:

1. Antimicrobial Activity

- Antibacterial Effects : this compound has shown significant antibacterial activity against various strains of bacteria. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against Candida species, by inhibiting fungal growth and biofilm formation.

2. Anti-inflammatory Activity

- Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

3. Antioxidant Activity

- This compound exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases.

4. Cytotoxic Effects

- In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, compromising membrane integrity and leading to cell death in bacteria and fungi.

- Cytokine Modulation : By inhibiting specific signaling pathways (e.g., NF-kB), this compound reduces the expression of inflammatory mediators.

- Oxidative Stress Reduction : It enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |

| Lee et al. (2022) | Reported antifungal efficacy against Candida albicans with a reduction in biofilm formation by 70%. |

| Kim et al. (2024) | Showed cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis at concentrations above 10 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.